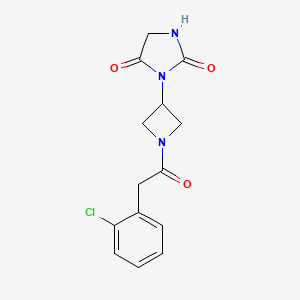

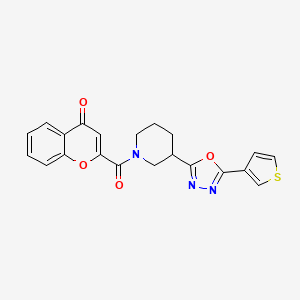

![molecular formula C6H6N2O2S B2711889 噻吩并[3,4-d]嘧啶-2,4(1H,3H)-二酮, 5,7-二氢- CAS No. 5719-34-6](/img/structure/B2711889.png)

噻吩并[3,4-d]嘧啶-2,4(1H,3H)-二酮, 5,7-二氢-

描述

Thieno[3,4-d]pyrimidine-2,4(1H,3H)-dione, 5,7-dihydro- is a compound that has been studied for its potential applications in various fields. It has been found to be an effective, oxygenation independent, heavy-atom-free photosensitizer for cancer cells . It is nonfluorescent and absorbs near-visible radiation with about 60% higher efficiency .

Synthesis Analysis

The synthesis of Thieno[3,4-d]pyrimidine-2,4(1H,3H)-dione, 5,7-dihydro- involves thionation of nucleobases . This process is easy to perform, and the resulting compound can be readily incorporated into DNA and RNA . Other synthesis methods involve the use of readily available starting materials, specifically, β-enaminoester .

Molecular Structure Analysis

The molecular structure of Thieno[3,4-d]pyrimidine-2,4(1H,3H)-dione, 5,7-dihydro- is complex and has been studied using various spectroscopic and computational methods . Steady-state absorption and emission spectra are combined with transient absorption spectroscopy and CASPT2 calculations to delineate the electronic relaxation mechanisms of both pyrimidine derivatives in aqueous and acetonitrile solutions .

Chemical Reactions Analysis

Thieno[3,4-d]pyrimidine-2,4(1H,3H)-dione, 5,7-dihydro- is known to efficiently populate the long-lived and reactive triplet state generating singlet oxygen with a quantum yield of about 80% independent of solvent . This property makes it an effective photosensitizer .

科学研究应用

合成和生物活性

最近的研究重点关注嘧啶衍生物的合成和多样化的生物活性。例如,嘧啶因其显着的抗炎作用而闻名,因为它们能够抑制各种炎症介质,例如前列腺素 E2 和肿瘤坏死因子-α,表明它们作为抗炎剂的潜力 (Rashid 等人,2021)。类似地,对嘧啶核苷磷酸化酶配体的构效关系研究表明了设计这些酶的新型抑制剂的潜在途径,这些酶在与癌症和其他疾病相关的代谢途径中发挥作用 (Niedzwicki 等人,1983)。

在光电材料中的应用

嘧啶衍生物的作用已从药物化学扩展到光电材料领域。一篇综述文章涵盖了杂化催化剂在合成 5H-吡喃并[2,3-d]嘧啶-2-酮/2,4-二酮中的应用,突出了吡喃并嘧啶核心的广泛合成应用和生物利用度,这对医药行业很重要。这表明使用更广泛的催化应用开发先导分子的潜力 (Parmar 等人,2023)。

此外,某些嘧啶衍生物的合成和表征已显示出有希望的体外抗炎活性,表明它们在开发新的治疗剂方面具有潜力 (Gondkar 等人,2013)。此外,对嘧啶类似物的全面综述强调了它们在包括抗癌、抗 HIV 和抗菌作用在内的一系列活性中具有药用和生物学潜力的多功能支架 (JeelanBasha 等人,2021)。

作用机制

The mechanism of action of Thieno[3,4-d]pyrimidine-2,4(1H,3H)-dione, 5,7-dihydro- is related to its ability to generate singlet oxygen . This makes it an effective photosensitizer for cancer cells, exhibiting high photodynamic efficacy against monolayer melanoma cells and cervical cancer cells both under normoxic and hypoxic conditions .

未来方向

The future directions for Thieno[3,4-d]pyrimidine-2,4(1H,3H)-dione, 5,7-dihydro- include further development of photosensitizers based on the thionation of thieno[3,4-d]pyrimidine derivatives . The excellent potential of this compound as a heavy-atom-free PDT agent paves the way for its use in cancer treatment .

属性

IUPAC Name |

5,7-dihydro-1H-thieno[3,4-d]pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2S/c9-5-3-1-11-2-4(3)7-6(10)8-5/h1-2H2,(H2,7,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCZJDYOOUXZORM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CS1)NC(=O)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5719-34-6 | |

| Record name | 5,7-DIHYDROTHIENO(3,4-D)PYRIMIDINE-2,4-DIOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Chlorospiro[1H-3,1-benzoxazine-4,3'-pyrrolidine]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2711809.png)

![2-chloro-N-{1-[(methylcarbamoyl)methyl]-1H-indol-6-yl}pyridine-3-carboxamide](/img/structure/B2711814.png)

![Tert-Butyl1,9-Diazaspiro[5.5]Undecane-9-Carboxylate Oxalate](/img/structure/B2711819.png)

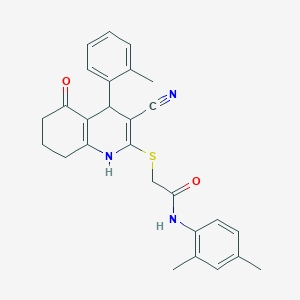

![1,3,6-trimethyl-5-((naphthalen-1-ylmethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2711820.png)

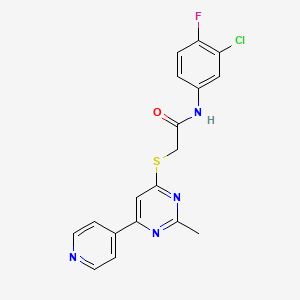

![N-[3-Oxo-3-(4-pyridazin-3-yl-1,4-diazepan-1-yl)propyl]prop-2-enamide](/img/structure/B2711821.png)

![2-({1-[2-(diethylamino)-2-oxoethyl]-1H-indol-3-yl}thio)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2711824.png)

![6-Methoxy-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B2711827.png)

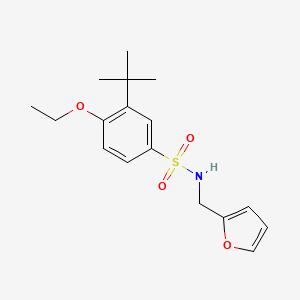

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-phenoxyacetamide](/img/structure/B2711828.png)